molecular formula C11H8BrClO2 B8282910 3-(Bromoethyl)-4-chloroisocoumarin

3-(Bromoethyl)-4-chloroisocoumarin

Cat. No. B8282910
M. Wt: 287.53 g/mol
InChI Key: RFYKBEZNVDSTJQ-UHFFFAOYSA-N
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Description

3-(Bromoethyl)-4-chloroisocoumarin is a useful research compound. Its molecular formula is C11H8BrClO2 and its molecular weight is 287.53 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H8BrClO2

Molecular Weight

287.53 g/mol

IUPAC Name

3-(2-bromoethyl)-4-chloroisochromen-1-one

InChI

InChI=1S/C11H8BrClO2/c12-6-5-9-10(13)7-3-1-2-4-8(7)11(14)15-9/h1-4H,5-6H2

InChI Key

RFYKBEZNVDSTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(OC2=O)CCBr)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromoethyl 2-carboxyphenylacetate was prepared from heating 10 g of homophthalic acid (56 mmole) and 21 g of 2-bromoethanol (167 mmole) in 175 ml of benzene with a few drops of conc. sulfuric acid at 90°-110° for two hours, yield 64%. TLC shows that it is a pure compound. The cyclization of 2-bromoethyl 2-carboxy-phenylacetate with PCl5 was performed by a previous method with modification (Tirodkar, and Usgaonkar, Indian. J. Chem. 7, pp 1114-1116 (1969)). 1.15 g of 2-bromoethyl 2-carboxyphenylacetate was heated with 2.1 g of PCl5 in 90 ml of benzene at 70° C. for 2 hrs. The benzene was removed and the residue triturated with petroleum ether. The crude product was purified by silica gel column chromatography with methylene chloride as an eluent to give 560 mg of 3-(bromoethyl)-4-chloroisocoumarin (yield, 46%). IR and NMR spectra show it was the desired product. 100 mg of 3-bromomethyl-4-chloroisocoumarin (0.3 mmole) was heated with 60 mg of thiourea (0.8 mmole) in 5 ml of THF at 70° C. for 2 days to give a yellow solid, 50 mg (yield, 40%), m.p. 167°-169° C. (dec); one spot on TLC, Rf =0.7 (Butanol:acetic acid:water=6:1:5); NMR spectrum (d6 -DMSO), δ 9.1 (2b, 4H), 7.5-8.1 (m, 4H), 4.6 (t, 2H), 3.6 (t, 2H); mass spectrum (FAB+), m/e=299 (M+ -Br). Anal. Calc. for C12H12N2O3Br1Cl1S1 : C, 37.96; H, 3.19; N, 7.38. Found: C, 37.81; H, 3.27; N, 7.71.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
2-bromoethyl 2-carboxy-phenylacetate
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Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
Name
2-bromoethyl 2-carboxyphenylacetate
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Reaction Step Four
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Type
reactant
Reaction Step Four
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90 mL
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Bromoethyl-2-carboxyphenylacetate was prepared from heating 10 g of homophthalic acid (56 mmole) and 21 g of 2-bromoethanol (167 mmole) in 175 ml of benzene with a few drops of conc. sulfuric acid at 90°-110° C. for two hours, yield 64%. TLC shows that it is a pure compound. The cyclization of 2-bromoethyl 2-carboxyphenylacetate with PCl5 was performed by a previous method with modification (Tirodkar, and Usgaonkar, Indian. J. Chem. 7, pp 1114-1116 (1969)). 1.15 g of 2-bromoethyl 2-carboxyphenylacetate was heated with 2.1 g of PCl5 in 90 ml of benzene at 70° C. for 2 hrs. The benzene was removed and the residue triturated with petroleum ether. The crude product was purified by silica gel column chromatography with methylene chloride as an eluent to give 560 mg of 3-(bromoethyl)-4-chloroisocoumarin (yield, 46%). IR and NMR spectra show it was the desired product. 100 mg of 3-bromoethyl-4-chloroisocoumarin (0.3 mmole) was heated with 60 mg of thiourea (0.8 mmole) in 5 ml of THF at 70° C. for 2 days to give a yellow solid, 50 mg (yield, 40%), m.p. 167°-169° C. (dec); one spot on TLC, Rf=0.7 (Butanol:acetic acid:water=6:1:5); NMR spectrum (d6 -DMSO), δ 9.1 (2b, 4H), 7.5-8.1 (m, 4H), 4.6 (t, 2H), 3.6 (t, 2H); mass spectrum (FAB+), m/e=299 (M+ -Br). Anal. Calc. for C12H12N2O3Br1Cl1S1 : C, 37.96; H, 3.19; N, 7.38. Found: C, 37.81; H, 3.28; N, 7.71.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
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175 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Name
2-bromoethyl 2-carboxyphenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-bromoethyl 2-carboxyphenylacetate
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1.15 g
Type
reactant
Reaction Step Four
Name
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four

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